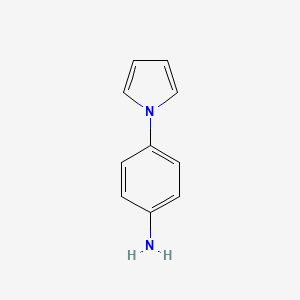

4-(1H-Pyrrol-1-yl)aniline

概要

説明

4-(1H-Pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H10N2. It consists of a pyrrole ring attached to an aniline moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)aniline typically involves the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal or triethyl orthoformate . Another method involves the use of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

4-(1H-Pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the pyrrole ring or the aniline moiety.

Substitution: It can undergo substitution reactions, particularly at the aniline nitrogen or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyrrolo[1,2-a]quinoxalines, substituted anilines, and various pyrrole derivatives .

科学的研究の応用

Biosensing Applications

One of the prominent applications of 4-(1H-Pyrrol-1-yl)aniline is in the development of electrochemical biosensors. Its derivatives have been utilized to create conducting polymers that serve as effective matrices for enzyme immobilization.

Case Study: Glucose Biosensors

A notable study synthesized a ferrocene-functionalized derivative of this compound, which was copolymerized and used as an immobilization matrix for glucose oxidase (GOx). The resulting biosensor demonstrated high sensitivity and selectivity for glucose detection in real samples, achieving a linear response between 0.5 to 5.0 mM glucose concentration. The presence of ferrocene acted as a redox mediator, enhancing the electrochemical performance of the sensor .

| Parameter | Value |

|---|---|

| Detection Range | 0.5 - 5.0 mM |

| Mediator | Ferrocene |

| Enzyme | Glucose Oxidase |

This demonstrates the utility of this compound derivatives in creating efficient biosensors for clinical diagnostics.

Anticancer Activity

Research has also highlighted the anticancer properties of compounds related to this compound. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Studies

In vitro studies revealed that certain derivatives exhibited significant cytotoxicity towards HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. For instance, one compound showed an IC value of 9 µM against HCT-116 cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrrole ring influenced the biological activity, highlighting the importance of molecular design in drug development .

| Cell Line | IC (µM) |

|---|---|

| HCT-116 | 9 |

| MCF-7 | 25 |

This underscores the potential of this compound derivatives as candidates for novel anticancer agents.

Materials Science

The unique properties of this compound also extend to materials science, where it is used in synthesizing advanced materials with applications in electronics and photonics.

Case Study: Conducting Polymers

Research has demonstrated that polymers derived from this compound can be electrochemically synthesized to create conductive films that are useful in sensor technology and organic electronics. These conducting polymers exhibit tunable electrical properties based on their molecular structure, making them suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

作用機序

The mechanism of action of 4-(1H-Pyrrol-1-yl)aniline involves its interaction with various molecular targets. For example, it can act as an inhibitor of enzymes like protein kinases and topoisomerases, which are involved in cell signaling and DNA replication . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity .

類似化合物との比較

Similar Compounds

Similar compounds to 4-(1H-Pyrrol-1-yl)aniline include:

- 1-(4-Aminophenyl)pyrrole

- 4-(1-Pyrrolyl)aniline

- 4-Pyrrol-1-yl-phenylamine

Uniqueness

What sets this compound apart from its analogs is its unique combination of the pyrrole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and bioactive molecules .

生物活性

4-(1H-Pyrrol-1-yl)aniline, with the molecular formula C10H10N2, is an organic compound consisting of a pyrrole ring directly linked to an aniline group. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, particularly in pharmaceuticals and materials science.

The compound features a molecular weight of 158.20 g/mol and exhibits moderate stability under standard conditions, with a melting point ranging from 91.5 °C to 94.2 °C. It is soluble in organic solvents such as dimethylformamide and dichloromethane but has limited solubility in water due to its hydrophobic nature.

Synthesis Methods:

- Palladium-Catalyzed Amination: This method allows for good yields and the introduction of various substituents, enhancing the compound's utility in structure-property relationship studies.

- Two-Step Process: Typically involves starting materials like 4-iodoaniline and pyrrole to synthesize this compound.

Biological Activities

Research has demonstrated that this compound possesses notable biological activities:

- Antibacterial Activity: The compound has been shown to exhibit significant antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential Applications in Pharmaceuticals: Its unique structure suggests potential applications in drug development, particularly for compounds targeting specific biological pathways.

Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Molecules highlighted its potential as a scaffold for developing drugs targeting bacterial infections, emphasizing its effectiveness against resistant strains .

- Another investigation focused on the structure-activity relationships (SAR) of various derivatives, revealing that modifications to the aniline or pyrrole moieties could enhance biological efficacy .

The mechanism of action for this compound primarily involves:

- Nucleophilic Attack: The amino group can act as a nucleophile, attacking electrophilic centers in substrates, which is crucial in polymerization reactions.

- Radical Stabilization: The pyrrole ring can stabilize radical intermediates formed during reactions, enhancing its reactivity in various chemical processes.

特性

IUPAC Name |

4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLHWHRXMZZWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383679 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52768-17-9 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrrol-1-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?

A1: this compound can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []

Q2: Beyond electronics, does this compound interact with any biological targets?

A2: Yes, research indicates that this compound can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring this compound or its derivatives in the context of HIV research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。